4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
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Overview
Description
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 4-formylbenzoic acid with an appropriate alcohol, followed by nitration and subsequent coupling with a butanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.
Major Products
Oxidation: 4-(4-(1-((4-Carboxybenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Reduction: 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-aminophenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: A simpler analog used in similar synthetic applications.
4-(4-Hydroxyphenoxy)butanoic acid: Another related compound with different functional groups.
4-(4-Nitrophenoxy)butanoic acid: Shares the nitro group but lacks the formyl and methoxy groups.
Uniqueness
4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for further functionalization and development of novel compounds.
Properties
IUPAC Name |
4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO9/c1-13(31-21(26)15-7-5-14(12-23)6-8-15)16-10-18(29-2)19(11-17(16)22(27)28)30-9-3-4-20(24)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOVFKXRCWUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)OC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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